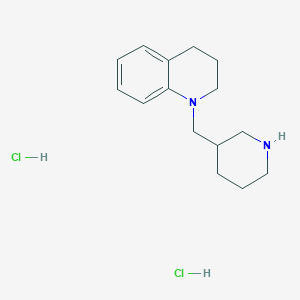

1-(3-Piperidinylmethyl)-1,2,3,4-tetrahydroquinoline dihydrochloride

Description

Properties

IUPAC Name |

1-(piperidin-3-ylmethyl)-3,4-dihydro-2H-quinoline;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H22N2.2ClH/c1-2-8-15-14(6-1)7-4-10-17(15)12-13-5-3-9-16-11-13;;/h1-2,6,8,13,16H,3-5,7,9-12H2;2*1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SWSOSHVKVANXIR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CNC1)CN2CCCC3=CC=CC=C32.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H24Cl2N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

303.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

One-Pot, Three-Component Mannich Reaction

A widely used method for preparing N-substituted tetrahydroquinolines involves a one-pot, three-component Mannich condensation. This method typically uses:

- Starting materials: Tetrahydroquinoline, formaldehyde, and a primary or secondary amine (such as 3-piperidinylmethyl amine).

- Conditions: Reflux in ethanol with catalytic hydrochloric acid.

- Mechanism: The amine and formaldehyde form an iminium intermediate, which then reacts with tetrahydroquinoline to yield the Mannich base.

This approach has been demonstrated to efficiently produce N-substituted tetrahydroquinolines, including the piperidinylmethyl derivative, with good yields and purity.

| Parameter | Description |

|---|---|

| Reaction type | One-pot Mannich condensation |

| Solvent | Ethanol |

| Catalyst | Catalytic HCl |

| Temperature | Reflux (~80 °C) |

| Reaction time | Several hours (typically 4–8 h) |

| Yield | Moderate to high (60–90%) |

| Advantages | Simple, one-step, scalable |

This method is supported by experimental data showing that the presence of catalytic HCl facilitates the formation of the iminium ion intermediate and enhances the reaction rate.

Domino Reduction-Reductive Amination Sequence

Another approach involves a domino reaction sequence starting from nitroaryl ketones or aldehydes:

- Step 1: Catalytic hydrogenation reduces the nitro group to an aniline.

- Step 2: Intramolecular reductive amination occurs, forming the tetrahydroquinoline ring.

- Step 3: Subsequent reductive amination with formaldehyde or other aldehydes introduces the piperidinylmethyl substituent.

This method uses:

- Catalyst: 5% Pd/C

- Hydrogen pressure: 1–5 atm

- Solvent: Ethanol or methanol

Yields are typically high (78–98%), with excellent diastereoselectivity observed in ring closure steps. The process is sensitive to catalyst loading and hydrogen pressure, which affect product selectivity and yield.

| Parameter | Description |

|---|---|

| Reaction type | Domino hydrogenation and reductive amination |

| Catalyst | 5% Pd/C |

| Hydrogen pressure | 1–5 atm |

| Solvent | Ethanol or methanol |

| Yield | High (78–98%) |

| Selectivity | High diastereoselectivity |

| Notes | Catalyst poisoning possible; requires optimization |

Comparative Data Table of Preparation Methods

| Method | Key Reagents/Conditions | Yield Range (%) | Advantages | Limitations |

|---|---|---|---|---|

| One-Pot Mannich Reaction | Tetrahydroquinoline, formaldehyde, 3-piperidinyl amine, HCl, reflux ethanol | 60–90 | Simple, scalable, one-step | Requires acidic conditions |

| Domino Reduction-Reductive Amination | Nitroaryl ketone/aldehyde, 5% Pd/C, H2 (1–5 atm), ethanol | 78–98 | High yield, diastereoselective | Catalyst poisoning, pressure sensitive |

| Reductive Amination + S_NAr | Ketone/aldehyde, 3-piperidinyl amine, activated aromatic ring, mild heating | 58–98 | One-pot, efficient | Needs electron-withdrawing groups |

| Metal-Promoted Cyclization | Pd/C or Pt/C catalyst, H2, variable conditions | Variable (60–98) | Selective, tunable stereochemistry | Catalyst cost, sensitivity to conditions |

Research Findings and Notes

The one-pot Mannich reaction is a straightforward and widely applicable method, especially useful for introducing the piperidinylmethyl group directly onto tetrahydroquinoline under acidic reflux conditions.

Domino reduction-reductive amination sequences provide high yields and excellent stereocontrol, which is critical for bioactive compound synthesis. Catalyst choice and hydrogen pressure are crucial parameters affecting the reaction outcome.

The S_NAr-based cyclization method is highly efficient but limited to substrates with electron-withdrawing groups on the aromatic ring to activate the nucleophilic aromatic substitution step.

Metal-catalyzed hydrogenations and cyclizations are versatile, allowing for fine-tuning of reaction conditions to achieve desired stereochemistry and functional group compatibility.

Overall, these methods emphasize green chemistry principles by minimizing steps, waste, and purification requirements.

Chemical Reactions Analysis

Types of Reactions

1-(3-Piperidinylmethyl)-1,2,3,4-tetrahydroquinoline dihydrochloride can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

Common Reagents and Conditions

Oxidation: Potassium permanganate, chromium trioxide.

Reduction: Hydrogen gas, palladium catalyst.

Substitution: Nucleophiles such as halides, amines, or alcohols.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce amines or alcohols .

Scientific Research Applications

The compound exhibits a range of biological activities that can be harnessed for therapeutic purposes:

- Antioxidant Properties : Studies indicate that derivatives of tetrahydroquinoline frameworks possess significant antioxidant capabilities, potentially useful in preventing oxidative stress-related diseases .

- Anti-inflammatory Effects : Research has shown that compounds similar to 1-(3-Piperidinylmethyl)-1,2,3,4-tetrahydroquinoline dihydrochloride can inhibit pro-inflammatory cytokines in vitro, suggesting applications in treating inflammatory disorders .

- Antimicrobial Activity : The compound has been evaluated for its antimicrobial properties against various pathogens. For instance, derivatives have demonstrated effectiveness against Mycobacterium smegmatis and Pseudomonas aeruginosa .

Table 1: Summary of Biological Activities

Case Study 1: Antimicrobial Efficacy

In a study examining the antimicrobial activity of various tetrahydroquinoline derivatives, 1-(3-Piperidinylmethyl)-1,2,3,4-tetrahydroquinoline dihydrochloride was found to possess significant inhibitory effects against Mycobacterium smegmatis with a minimum inhibitory concentration (MIC) of 6.25 µg/ml. This suggests its potential as an antituberculosis agent .

Case Study 2: Anti-inflammatory Mechanisms

Another research effort focused on the anti-inflammatory properties of the compound. In vitro assays revealed that it effectively reduced levels of pro-inflammatory cytokines in cell cultures. This indicates its potential application in treating conditions characterized by chronic inflammation .

Mechanism of Action

The mechanism of action of 1-(3-Piperidinylmethyl)-1,2,3,4-tetrahydroquinoline dihydrochloride involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in disease pathways, thereby exerting therapeutic effects .

Comparison with Similar Compounds

Positional Isomers

- 1-(4-Piperidinylmethyl)-1,2,3,4-Tetrahydroquinoline Dihydrochloride (CAS: 1220037-65-9): This positional isomer differs by the substitution of the piperidine ring at the 4-position instead of the 3-position. Both compounds share the molecular formula C₁₅H₂₄Cl₂N₂ and molar mass (303.27 g/mol) but exhibit distinct spatial arrangements. Such positional isomerism can influence receptor binding affinity, solubility, and metabolic stability. For example, the 3-substituted derivative may display altered steric interactions in biological systems compared to the 4-substituted analog .

Substituent Position on Tetrahydroquinoline Core

- 6-(Piperidin-4-yl)-1,2,3,4-Tetrahydroquinoline Dihydrochloride (CAS: 1507701-62-3): Here, the piperidine group is attached to the 6-position of the tetrahydroquinoline core. This compound has a molecular formula of C₁₄H₂₀Cl₂N₂ and a lower molar mass (287.23 g/mol) due to the absence of a methyl linker.

Linker Variations

- 1-[2-(3-Piperidinyl)ethyl]-1,2,3,4-Tetrahydroquinoline Dihydrochloride: This analog features an ethyl linker instead of a methyl group between the piperidine and tetrahydroquinoline moieties. The longer linker increases molecular flexibility, which could improve binding to targets requiring deeper access (e.g., enzyme active sites). However, the ethyl chain may also increase susceptibility to oxidative metabolism, reducing in vivo stability .

Functional Group Modifications

- Sulfonyl-Substituted Derivatives (e.g., 1-Benzylsulfonyl-1,2,3,4-Tetrahydroquinoline): Unlike the piperidinylmethyl-substituted target compound, sulfonyl derivatives exhibit distinct hydrogen-bonding patterns and crystal packing due to their polar functional groups. For instance, sulfonyl groups form C–H···O weak hydrogen bonds, influencing solubility and crystalline stability. The dihydrochloride salt of the target compound likely offers superior aqueous solubility compared to non-ionic sulfonyl analogs .

Data Table: Structural and Physical Properties

Research Findings and Implications

Structural Influences on Bioactivity: The 3-piperidinylmethyl substitution in the target compound may confer unique binding properties compared to 4-substituted isomers. For example, in receptor-ligand interactions, the 3-position could align better with hydrophobic pockets in biological targets .

Salt Form and Solubility :

- The dihydrochloride salt enhances water solubility, making the compound more suitable for pharmacological formulations compared to free-base analogs .

Synthetic Accessibility :

- The 4-piperidinylmethyl and 6-substituted derivatives are more commonly available industrially (e.g., 99% purity, 25 kg packaging) , suggesting streamlined synthetic routes compared to the 3-substituted target compound.

Crystallographic Insights: Sulfonyl-substituted tetrahydroquinolines (e.g., 1-benzylsulfonyl derivatives) exhibit C(8) and C(4) hydrogen-bonded chains in their crystal structures, which stabilize the lattice . The target compound’s dihydrochloride form likely adopts similar intermolecular interactions, influencing its solid-state stability.

Biological Activity

1-(3-Piperidinylmethyl)-1,2,3,4-tetrahydroquinoline dihydrochloride (CAS Number: 1220021-34-0) is a compound that has garnered attention in pharmacological research due to its potential biological activities. This article reviews the existing literature on its biological properties, including pharmacodynamics, therapeutic applications, and safety profiles.

- Molecular Formula: C₁₅H₂₄Cl₂N₂

- Molecular Weight: 303.27 g/mol

- CAS Number: 1220021-34-0

- Hazard Classification: Irritant

Pharmacological Effects

Research indicates that tetrahydroquinoline derivatives exhibit a range of biological activities. Notably, compounds similar to 1-(3-Piperidinylmethyl)-1,2,3,4-tetrahydroquinoline have been studied for their cardiovascular effects. A study highlighted the bradycardic activity of related tetrahydroisoquinolines in isolated guinea pig atria and anesthetized rats, suggesting potential for use in treating heart conditions .

The mechanism by which tetrahydroquinolines exert their effects is primarily through modulation of neurotransmitter systems. For instance:

- Dopaminergic Activity: Some studies suggest that tetrahydroquinoline derivatives can influence dopaminergic signaling pathways, which may be beneficial in neurodegenerative diseases .

- Calcium Channel Modulation: These compounds may also interact with calcium channels, impacting cardiac function and vascular tone .

Case Studies and Research Findings

Therapeutic Applications

The biological activities of 1-(3-Piperidinylmethyl)-1,2,3,4-tetrahydroquinoline dihydrochloride suggest several therapeutic applications:

- Cardiovascular Diseases: Due to its bradycardic effects, it may be explored as a treatment for arrhythmias or other heart conditions.

- Neurodegenerative Disorders: Its interaction with dopaminergic systems positions it as a candidate for further investigation in conditions like Parkinson's disease.

Safety and Toxicology

While the compound shows promise in various therapeutic areas, safety profiles must be thoroughly evaluated. The irritant classification indicates potential for adverse reactions upon exposure. Further studies are necessary to establish comprehensive toxicity data and safe dosage ranges.

Q & A

Q. What synthetic methodologies are recommended for preparing 1-(3-piperidinylmethyl)-1,2,3,4-tetrahydroquinoline dihydrochloride?

The synthesis of tetrahydroquinoline derivatives typically involves cyclization, alkylation, or condensation reactions. For compounds with piperidine moieties, a common approach is:

- Step 1 : Prepare the tetrahydroquinoline core via acid-catalyzed cyclization of substituted anilines with ketones or aldehydes.

- Step 2 : Introduce the piperidinylmethyl group using reductive amination or alkylation under inert conditions (e.g., NaBHCN or H/Pd-C).

- Step 3 : Purify intermediates via column chromatography (silica gel, eluent: CHCl/MeOH) and confirm structural integrity with NMR and MS.

- Step 4 : Convert the free base to the dihydrochloride salt using HCl gas in anhydrous ether or methanol .

Q. Key Considerations :

- Monitor reaction progress with TLC (R values vary by solvent system).

- Optimize stoichiometry to avoid over-alkylation or byproducts.

Q. What analytical techniques are critical for characterizing this compound?

Rigorous characterization requires:

- 1H-NMR Spectroscopy : Assign peaks to confirm substituent positions. For example, aromatic protons typically appear at δ 6.8–8.7 ppm, while piperidine methylenes resonate at δ 2.0–3.5 ppm (split into multiplets due to ring strain) .

- High-Resolution Mass Spectrometry (HRMS-ESI) : Verify molecular ion peaks (e.g., [M+H] or [M+Na]) with mass accuracy <5 ppm.

- HPLC-PDA : Assess purity (>95%) using a C18 column (gradient: 10–90% acetonitrile in HO with 0.1% TFA).

Q. Example Data :

| Technique | Key Parameters | Reference Compound Data |

|---|---|---|

| 1H-NMR | δ 8.71 (s, C2-H), 7.88 (d, J=12 Hz) | Similar shifts observed in analogs |

| HRMS-ESI | m/z 525.2147 (M+H)+ | Matches calculated mass within 0.4 ppm |

Q. What safety protocols are essential for handling this compound?

- PPE : Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods for weighing and reactions.

- Storage : Keep in sealed, light-resistant containers at 2–8°C under inert gas (argon or nitrogen).

- Spill Response : Neutralize with sodium bicarbonate, absorb with inert material (vermiculite), and dispose as hazardous waste .

Advanced Research Questions

Q. How can contradictions in biological activity data be resolved?

- Step 1 : Verify compound purity (HPLC, elemental analysis) and batch-specific variability (request Certificate of Analysis from suppliers) .

- Step 2 : Replicate assays under standardized conditions (e.g., cell line passage number, serum concentration).

- Step 3 : Use orthogonal assays (e.g., radioligand binding vs. functional cAMP assays) to cross-validate target engagement.

Case Study : Discrepancies in kinase inhibition data may arise from assay pH or ATP concentration differences.

Q. How to design experiments probing its interaction with neuronal receptors?

- Experimental Design :

- In Vitro : Radioligand displacement assays (e.g., [3H]-LY341495 for mGlu receptors) with varying compound concentrations (1 nM–10 µM).

- In Silico : Molecular docking (AutoDock Vina) using receptor crystal structures (PDB: 4OR2 for σ-1 receptors).

- Data Analysis : Calculate K values using Cheng-Prusoff equation and validate with Schild regression .

Pitfalls : Non-specific binding to lipid membranes may require counter-screens with scrambled receptors.

Q. What strategies optimize its pharmacokinetic (PK) properties?

- Structural Modifications :

- Introduce electron-withdrawing groups (e.g., -CF) to enhance metabolic stability.

- Modify logP via substituents (e.g., -OCH) to balance blood-brain barrier penetration and solubility.

- In Vivo Testing : Administer via IV (1 mg/kg) and oral (10 mg/kg) routes in rodents; collect plasma for LC-MS/MS analysis at t = 0.25, 0.5, 1, 2, 4, 8, 24 h.

Data-Driven Optimization : Correlate C and AUC with computational ADMET predictions (e.g., SwissADME) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.